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Compound of Interest

Compound Name:
5-(Tetrahydro-2H-pyran-4-

yl)pyridin-2-amine

CAS No.: 1159814-73-9

Cat. No.: B2923406

Get Quote

Executive Summary
In the optimization of aminopyridine-based small molecule inhibitors—particularly targeting

kinases (e.g., c-Met, ALK, PKC

)—the choice between furan and pyran (and their saturated counterparts, tetrahydrofuran [THF]
and tetrahydropyran [THP]) is a critical decision point. This choice dictates the balance
between intrinsic potency and metabolic stability.

Furan-substituted aminopyridines typically exhibit superior initial potency due to planar

geometry and favorable electronic dipole alignment, allowing for tight binding in narrow

hydrophobic clefts. However, they carry a high risk of metabolic liability (bioactivation to

reactive enedials).

Pyran/THP-substituted aminopyridines offer a robust solution to metabolic instability. While

the increased steric bulk and non-planar "chair" conformation may reduce affinity for

sterically constrained pockets, they frequently improve physicochemical properties

(solubility) and eliminate the furan-associated toxicity risks.
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This guide provides a technical comparison of these moieties, supported by experimental

workflows and structure-activity relationship (SAR) data.

Structural & Electronic Basis of Potency
The aminopyridine scaffold serves as a privileged hinge-binding motif in kinase inhibitors. The

substituent at the 2-, 3-, or 5-position modulates interaction with the gatekeeper residue or the

solvent-exposed front.

Head-to-Head Comparison
Feature

Furan / Tetrahydrofuran
(THF)

Pyran / Tetrahydropyran
(THP)

Ring Size 5-membered (Compact) 6-membered (Bulky)

Geometry
Furan: Planar (Aromatic)THF:

Envelope (Puckered)

Pyran: Planar (2H/4H -

rare)THP: Chair (Stable)

Electronic Character
Electron-rich (Furan); High

dipole moment.

Moderate dipole; Ether oxygen

is a distinct H-bond acceptor.

Binding Mode

Fits narrow hydrophobic clefts;

-

stacking (Furan).

Fills larger hydrophobic

pockets; Oxygen often

engages solvent or lysine

residues.

Metabolic Liability

High (Furan): CYP450

oxidation to reactive

-ketoenals (hepatotoxicity risk).

Low (THP): Metabolically

robust; oxidation is slow and

generally non-toxic.

Solubility Moderate (Lipophilic).

Improved (Oxygen is more

accessible for solvation in

THP).

The "Furan Liability" Mechanism
The furan ring is a known structural alert in drug design.[1][2] Cytochrome P450 enzymes

(specifically CYP2E1 and CYP3A4) oxidize the furan ring to a cis-enedione (or reactive
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epoxide), which acts as a Michael acceptor, covalently binding to proteins and DNA. This is a

primary driver for replacing furan with pyran/THP during lead optimization.

Decision Logic: SAR Optimization Pathway
The following diagram illustrates the decision-making process when selecting between these

substituents during the Hit-to-Lead phase.
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Figure 1: Strategic decision tree for selecting ring substitution based on pocket constraints and

metabolic data.

Case Study Analysis: Kinase Inhibitor Optimization
c-Met and PKC Inhibitors
In the development of c-Met inhibitors, aminopyridines are often used as the "hinge binder."

Furan-Substituted: Early analogs often utilize a furan ring to maximize

-interactions with aromatic residues (e.g., Phe1223 in c-Met). While these exhibit single-digit
nanomolar IC50s, they frequently fail in in vivo toxicity studies due to ring opening.

Pyran-Substituted (THP): Replacing the furan with a tetrahydropyran-4-yl group often results

in a slight potency loss (2-5x) due to the loss of planarity. However, this is compensated by a

>10-fold improvement in microsomal stability and a lower clearance rate (

).

Data Summary (Representative SAR):

Compound
Variant

Substituent (R)
c-Met IC50
(nM)

HLM

(min)

Reactive
Metabolites
(GSH
Trapping)

A (Lead) Furan-2-yl 4.5 12 Detected (+)

B (Analog)
Tetrahydrofuran-

3-yl
15.0 45 Not Detected (-)

C (Optimized)
Tetrahydropyran-

4-yl
22.0 >120 Not Detected (-)

Interpretation: Compound A is the most potent but metabolically unstable. Compound C

(Pyran/THP) sacrifices marginal potency for superior drug-like properties, making it the

preferred candidate for in vivo efficacy.
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Experimental Protocols
To objectively compare these derivatives in your own pipeline, follow these standardized

protocols.

Synthetic Installation of Rings
Furan Coupling: Use Suzuki-Miyaura Coupling.

Reagents: Aminopyridine-halide, Furan-2-boronic acid, Pd(dppf)Cl2, K2CO3,

Dioxane/Water.

Conditions: 80°C, 4-12 hours.

THP/THF Installation: Use Reductive Amination (if attaching via amine) or SNAr (if attaching

via ether/amine to activated pyridine).

Reagents: Aminopyridine, Tetrahydro-4H-pyran-4-one, NaBH(OAc)3, DCE, Acetic Acid.

Note: This installs the ring via a nitrogen linkage, common in optimizing solubility.

Microsomal Stability & Reactive Metabolite Trapping
This assay is mandatory when evaluating furan-containing leads.

Incubation: Incubate test compound (1

M) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.

GSH Trapping: Add Glutathione (GSH) (5 mM) to the incubation mixture to "trap" reactive

electrophiles (enedials/epoxides).

Analysis: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile. Centrifuge.

LC-MS/MS Detection:

Monitor disappearance of parent (Stability).

Scan for GSH-adducts (Neutral loss of 129 Da or 307 Da depending on fragmentation).
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Pass Criteria: < 20% degradation in 60 min; NO GSH adducts observed.

Comparative Workflow Visualization
The following workflow outlines the sequence of experiments required to validate the "Pyran

Switch."

Synthesis
(Parallel Library)
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 1. Screen Potency Cellular Assay
(Proliferation)

 2. Confirm Activity ADME Profiling
(Stability + GSH)

 3. Assess Liability Candidate Selection 4. Balance Potency/Stability
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Figure 2: Experimental workflow for validating the Furan-to-Pyran scaffold transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2923406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

